

# A Comparative Analysis of AZD8186: Long-Term Efficacy and Toxicity in PI3Kβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | (Rac)-AZD8186 |           |  |  |
| Cat. No.:            | B12828937     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and toxicity of AZD8186, a selective inhibitor of the  $\beta$  and  $\delta$  isoforms of phosphoinositide 3-kinase (PI3K), with other selective PI3K $\beta$  inhibitors. The information is compiled from preclinical studies and clinical trials to support informed decisions in research and drug development.

### **Executive Summary**

AZD8186 has demonstrated a manageable safety profile in clinical trials, with preliminary signs of antitumor activity, particularly in tumors with PTEN loss or PIK3CB mutations. However, its long-term efficacy appears limited in broader patient populations. This guide presents a detailed comparison of AZD8186 with other selective PI3Kβ inhibitors, GSK2636771 and SAR260301, based on available clinical and preclinical data. While all three agents have shown some level of biological activity, challenges in achieving sustained pathway inhibition and managing on-target toxicities remain critical hurdles in their clinical development.

#### Comparative Efficacy of Selective PI3K\$ Inhibitors

The clinical efficacy of AZD8186 and its counterparts has been evaluated in early-phase trials, primarily in patients with advanced solid tumors. The following table summarizes the key efficacy data from these studies.



| Drug                      | Trial Identifier                             | Patient Population                                                                                                                                                                                                                                                                                                                  | Key Efficacy Results                                                                                                                                                                                                                                                                                     |
|---------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD8186                   | NCT01884285 (Phase<br>I)                     | Advanced solid<br>tumors                                                                                                                                                                                                                                                                                                            | Preliminary evidence of antitumor activity, including a confirmed partial response in a patient with PTEN-deficient colorectal cancer who was on the study for over 329 days.[1] One castration-resistant prostate cancer (CRPC) patient had stable disease for over 160 days with a minor PSA response. |
| NCT04001569 (Phase Ib/II) | Advanced gastric<br>cancer with PTEN<br>loss | In combination with paclitaxel, the objective response rate (ORR) was 18.8% and the disease control rate was 68.8%. Median progression-free survival (PFS) was 3.6 months and median overall survival (OS) was 8.1 months. A long-term clinical benefit of 23.6 months was observed in one patient with a PIK3CB mutation.[2][3][4] |                                                                                                                                                                                                                                                                                                          |



| NCT03218826 (Phase<br>I) | PTEN- or PIK3CB-<br>mutated advanced<br>solid tumors | In combination with docetaxel, one patient with docetaxel-naive prostate cancer had a prolonged partial response. The clinical benefit rate was 22.2%.[5] |                                                                                                                                                                                                                                                                 |
|--------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GSK2636771               | Phase I                                              | Advanced solid<br>tumors                                                                                                                                  | A radiological partial response was observed in a CRPC patient with PIK3CB amplification, with the response lasting for over a year.[6] Prolonged stable disease (≥24 weeks) was noted in 10 other patients, including two with CRPC and PIK3CB alterations.[6] |
| SAR260301                | NCT01673737 (Phase<br>I)                             | Advanced solid<br>tumors                                                                                                                                  | No objective<br>responses were<br>documented. Three of<br>21 patients had<br>PTEN-null disease.[7]                                                                                                                                                              |

## Comparative Toxicity of Selective PI3K\$ Inhibitors

The safety and tolerability of selective PI3K $\beta$  inhibitors are critical factors in their clinical development. The following table outlines the key toxicity findings from clinical trials.



| Drug                         | Trial Identifier                                          | Recommended<br>Phase II Dose<br>(RP2D)                                     | Common Adverse Events (≥20% of patients)                         | Dose-Limiting<br>Toxicities (DLTs)                                  |
|------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------|
| AZD8186                      | NCT01884285<br>(Phase I)                                  | 60 mg twice daily<br>(5 days on/2<br>days off)[1]                          | Diarrhea, nausea, fatigue, LFT elevations, decreased appetite[1] | Grade 3 rash with ≥Grade 2 fever and/or chills[1]                   |
| NCT04001569<br>(Phase lb/II) | 120 mg twice<br>daily (with<br>paclitaxel 80<br>mg/m²)[2] | Neutropenia<br>(44.4%), skin<br>eruption (44.4%),<br>stomatitis<br>(39.8%) | Not specified in detail for the combination.                     |                                                                     |
| NCT03218826<br>(Phase I)     | 120 mg twice<br>daily (with<br>docetaxel 75<br>mg/m²)[5]  | Anemia (57%),<br>diarrhea (43%),<br>fatigue (43%)[5]                       | Neutropenia<br>(managed with<br>growth factor)[5]                | _                                                                   |
| GSK2636771                   | Phase I                                                   | 400 mg once<br>daily[6][8]                                                 | Diarrhea (48%),<br>nausea (40%),<br>vomiting (31%)<br>[6][8]     | Hypophosphate<br>mia,<br>hypocalcemia[6]<br>[8]                     |
| SAR260301                    | NCT01673737<br>(Phase I)                                  | Not reached                                                                | Nausea (14%),<br>vomiting (14%),<br>diarrhea (14%)[2]            | Grade 3 pneumonitis, Grade 3 y- glutamyltransfera se increase[2][7] |

# **Experimental Protocols**In Vivo Antitumor Activity Assessment (Preclinical)

• Animal Models: Human tumor xenograft models are established by subcutaneously injecting human cancer cell lines (e.g., HCC70 for triple-negative breast cancer, PC3 for prostate



cancer) into immunocompromised mice.[9]

- Drug Administration: AZD8186 is typically administered orally, twice daily, at doses ranging from 25 to 50 mg/kg.[9] Combination studies may involve co-administration with other agents like docetaxel.
- Efficacy Evaluation: Tumor volume is measured regularly using calipers. The antitumor effect
  is assessed by comparing the tumor growth in treated groups to a vehicle-treated control
  group.[9]
- Pharmacodynamic Analysis: Tumor and blood samples are collected at various time points
  after treatment to assess the inhibition of the PI3K pathway. This is typically done by
  measuring the phosphorylation levels of downstream effectors like AKT and PRAS40 using
  Western blotting or immunohistochemistry.[9]

#### Clinical Trial Methodology (Phase I/II)

- Patient Population: Patients with advanced, treatment-refractory solid tumors, often with specific genetic alterations such as PTEN loss or PIK3CB mutations, are enrolled.[5][10]
- Study Design: Early phase trials typically follow a dose-escalation design (e.g., 3+3) to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[5]
   This is followed by dose-expansion cohorts in specific tumor types.
- Treatment Regimen: AZD8186 has been administered orally, twice daily, on various schedules including continuous and intermittent (e.g., 5 days on, 2 days off).[10]
- Safety and Tolerability Assessment: Adverse events are monitored and graded according to
  the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  [11][12][13] Dose-limiting toxicities (DLTs) are assessed during the initial cycles of treatment
  to determine the MTD.[5]
- Efficacy Evaluation: Tumor responses are assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[14][15][16][17] This involves measuring the size of target lesions on imaging scans at baseline and regular intervals during treatment.

### Signaling Pathways and Experimental Workflows



#### PI3K Signaling Pathway and Inhibition by AZD8186

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN. AZD8186 selectively inhibits the p110 $\beta$  and p110 $\delta$  isoforms of PI3K, thereby blocking the downstream signaling cascade.



Click to download full resolution via product page





Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of AZD8186.

## Clinical Trial Workflow for a Phase I Dose-Escalation Study

The workflow for a typical Phase I clinical trial involves several key stages, from patient screening and enrollment to dose escalation and the determination of the recommended dose for further studies.





Click to download full resolution via product page

Caption: A typical workflow for a 3+3 Phase I dose-escalation clinical trial.



#### Conclusion

AZD8186, a selective PI3K $\beta$ / $\delta$  inhibitor, has shown a tolerable safety profile and modest, albeit limited, long-term efficacy in early clinical trials. While a notable long-term benefit was observed in a patient with a specific PIK3CB mutation, broader efficacy remains a challenge. Comparison with other selective PI3K $\beta$  inhibitors like GSK2636771 and SAR260301 reveals similar challenges across the class, including managing on-target toxicities and achieving sustained pathway inhibition necessary for durable antitumor responses. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from PI3K $\beta$  inhibition and exploring rational combination strategies to enhance efficacy and overcome resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. RECIST 1.1 RECIST [recist.eortc.org]
- 15. project.eortc.org [project.eortc.org]
- 16. banook.com [banook.com]
- 17. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AZD8186: Long-Term Efficacy and Toxicity in PI3Kβ Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#long-term-efficacy-and-toxicity-of-azd8186-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com